molecular formula C12H9F3N4 B3074470 5-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile CAS No. 1020057-94-6

5-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile

Cat. No.: B3074470
CAS No.: 1020057-94-6
M. Wt: 266.22 g/mol
InChI Key: AUAAPUWDEJJPGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C12H9F3N4 and its molecular weight is 266.22 g/mol. The purity is usually 95%.
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Biological Activity

5-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an amino group, a trifluoromethyl phenyl moiety, and a carbonitrile functional group, which together contribute to its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H8F3N4\text{C}_{11}\text{H}_{8}\text{F}_{3}\text{N}_{4}

Key Features:

  • Trifluoromethyl Group: Enhances lipophilicity and biological activity.
  • Amino Group: Potential for hydrogen bonding and interaction with biological targets.

Antimicrobial Activity

Research shows that pyrazole derivatives, including this compound, exhibit varying degrees of antimicrobial activity. A study indicated that related compounds demonstrated moderate antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) around 250 μg/mL .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory properties. In vitro studies indicated that pyrazole derivatives could inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in human cell lines. For instance, related compounds showed IC50 values in the low micromolar range against p38 MAPK, a key regulator in inflammatory responses .

Anticancer Activity

This compound has also been investigated for its anticancer potential. Studies have shown that certain pyrazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is critical in cancer therapy . The compound's structural modifications have been linked to enhanced potency against various cancer cell lines.

Structure-Activity Relationship (SAR)

The introduction of the trifluoromethyl group has been noted to significantly enhance the biological activity of pyrazole derivatives. This modification often leads to improved binding affinity to biological targets, making it a valuable feature in drug design .

Case Studies

  • Inhibition of Tubulin Polymerization:
    • A specific derivative demonstrated an IC50 value ranging from 0.08 to 12.07 mM, indicating strong potential as an anticancer agent through tubulin inhibition .
  • p38 MAPK Inhibition:
    • Compounds similar to 5-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole exhibited IC50 values between 16.2 to 50.2 nmol/L against p38 MAPK, showcasing their role in modulating inflammatory pathways .

Properties

IUPAC Name

5-amino-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N4/c1-7-10(6-16)11(17)19(18-7)9-4-2-3-8(5-9)12(13,14)15/h2-5H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAAPUWDEJJPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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